
3-Chloroundecanoic acid, chloromethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroundecanoic acid, chloromethyl ester is an organic compound with the molecular formula C₁₂H₂₂Cl₂O₂ and a molecular weight of 269.208 g/mol . This compound belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloroundecanoic acid, chloromethyl ester can be synthesized through the esterification of 3-chloroundecanoic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of a few drops of concentrated sulfuric acid . The esterification reaction is both slow and reversible, and the reaction conditions must be carefully controlled to maximize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase the yield and purity of the product. The process may also include steps for the purification of the ester, such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloroundecanoic acid, chloromethyl ester undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used as a reducing agent for esters.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Hydrolysis: 3-Chloroundecanoic acid and chloromethyl alcohol.
Reduction: 3-Chloroundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloroundecanoic acid, chloromethyl ester has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-chloroundecanoic acid, chloromethyl ester involves its interaction with various molecular targets and pathways. For example, during hydrolysis, the ester is protonated, promoting the nucleophilic attack of water, leading to the formation of 3-chloroundecanoic acid and chloromethyl alcohol . In reduction reactions, the ester undergoes nucleophilic addition of a hydride ion, followed by elimination of the alkoxide ion to yield the corresponding alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Chloroundecanoic acid, chloromethyl ester is unique due to its specific molecular structure, which includes a chloromethyl group and a long carbon chain. This structure imparts distinct chemical properties and reactivity compared to other esters, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
80418-89-9 |
|---|---|
Molekularformel |
C12H22Cl2O2 |
Molekulargewicht |
269.20 g/mol |
IUPAC-Name |
chloromethyl 3-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-11(14)9-12(15)16-10-13/h11H,2-10H2,1H3 |
InChI-Schlüssel |
CFGPHVBCOWJONO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CC(=O)OCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


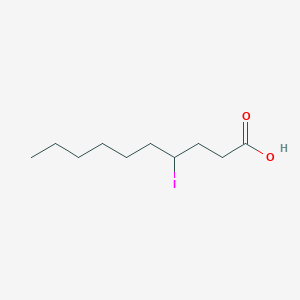
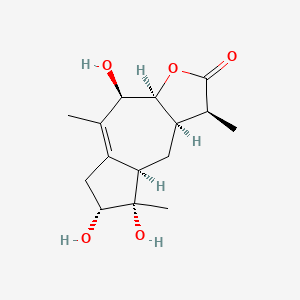
![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)

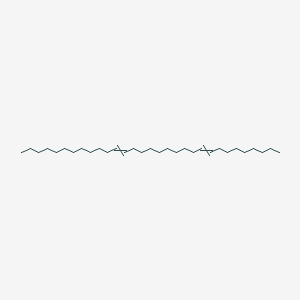
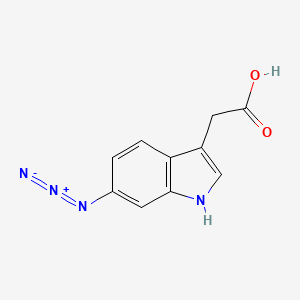
![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
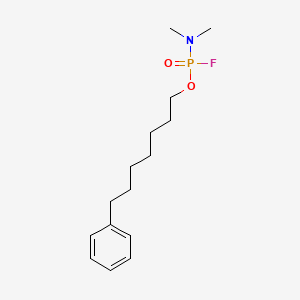
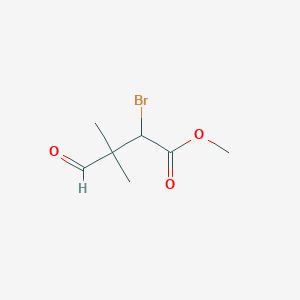
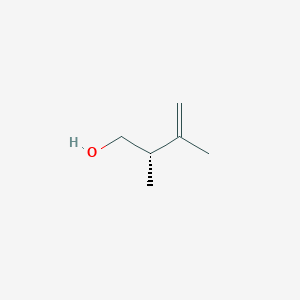

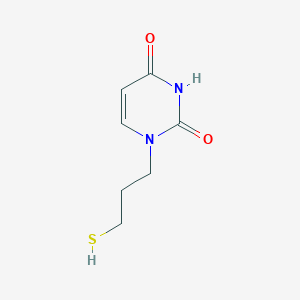
![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
